molecular formula C14H15N3O8 B3822503 [2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate

[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate

Cat. No.: B3822503
M. Wt: 353.28 g/mol
InChI Key: RNNKZTYHDCABGX-UHFFFAOYSA-N
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Description

[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate is a complex organic compound characterized by the presence of a pyrrolidinone ring and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials

Mechanism of Action

The mechanism of action of [2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrrolidinone ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(2-oxo-1-pyrrolidinyl)phenyl isopropyl carbonate
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2,6-dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O8/c1-8(2)24-14(19)25-13-10(16(20)21)6-9(7-11(13)17(22)23)15-5-3-4-12(15)18/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKZTYHDCABGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])N2CCCC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate

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